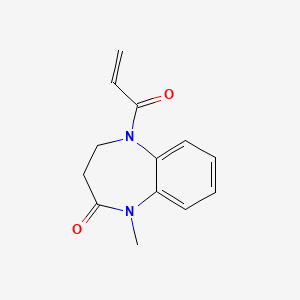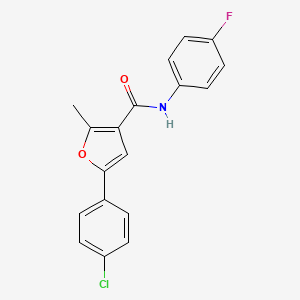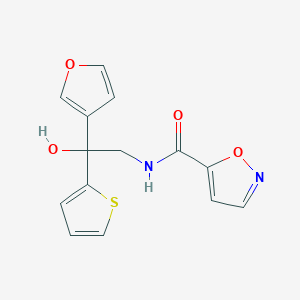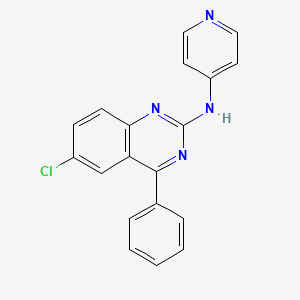
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that was first synthesized in 1983. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 316.38 g/mol. Ro 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mechanism of Action
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 works by binding to the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By binding to this receptor subtype, this compound 15-1788 blocks the action of benzodiazepines and prevents them from exerting their effects on the central nervous system.
Biochemical and Physiological Effects:
This compound 15-1788 has no direct biochemical or physiological effects on its own. However, by blocking the benzodiazepine receptor subtype, it can reverse the effects of benzodiazepines and provide insight into their mode of action.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 in lab experiments is its ability to selectively block the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. This allows researchers to study the effects of benzodiazepines on the central nervous system without the confounding effects of sedation and anxiety. However, this compound 15-1788 has some limitations. It is not a universal antagonist of all benzodiazepine receptor subtypes, and its selectivity may vary depending on the experimental conditions. In addition, this compound 15-1788 has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research involving 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788. One area of interest is the development of more selective benzodiazepine receptor antagonists that can distinguish between different receptor subtypes. Another area of interest is the use of this compound 15-1788 in combination with other drugs to study their interactions and effects on the central nervous system. Finally, this compound 15-1788 may have potential therapeutic applications as a treatment for benzodiazepine overdose or addiction.
Synthesis Methods
The synthesis of 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with methylamine to form 2-acetamido-5-methylbenzoic acid methyl ester. The ester is then reduced with lithium aluminum hydride to form 2-amino-5-methylbenzoic acid, which is reacted with acetic anhydride and sodium acetate to form the benzodiazepine ring system. The resulting compound is then treated with acetic anhydride and propionic anhydride to form this compound 15-1788.
Scientific Research Applications
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a selective antagonist of the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By blocking this receptor subtype, this compound 15-1788 can reverse the effects of benzodiazepines and provide insight into their mode of action.
properties
IUPAC Name |
1-methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-9-8-13(17)14(2)10-6-4-5-7-11(10)15/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIPDLYRBGAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)
